Trichlorotris(pyridine)iridium(III)

Stereochemistry Coordination Chemistry Isomer Purity

Generic IrCl₃·nH₂O precursors require harsh solubilization and lack stereochemical definition, compromising cyclometalation outcomes. trans-IrCl₃(py)₃ (CAS 15617-27-3) is a soluble, stoichiometrically precise Ir(III) source with defined meridional chloride geometry. • Directs stereochemical outcome in [Ir(C^N)₃] phosphorescent emitter synthesis; enables room-temperature OLED dopant preparation in common organic solvents. • Catalyzes ipso-nitro-deboronation of arylboronic acids with suppression of competing electrophilic nitration pathways. Supplied from 98% to 99.999% (5N) purity grades; in stock for immediate dispatch.

Molecular Formula C15H15Cl3IrN3
Molecular Weight 535.9 g/mol
CAS No. 15617-27-3
Cat. No. B094650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorotris(pyridine)iridium(III)
CAS15617-27-3
SynonymsTRICHLOROTRIS(PYRIDINE)IRIDIUM(III)
Molecular FormulaC15H15Cl3IrN3
Molecular Weight535.9 g/mol
Structural Identifiers
SMILESC1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ir](Cl)Cl
InChIInChI=1S/3C5H5N.3ClH.Ir/c3*1-2-4-6-5-3-1;;;;/h3*1-5H;3*1H;/q;;;;;;+3/p-3
InChIKeyLRENBVDGVUKRKC-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichlorotris(pyridine)iridium(III) Identity & Specifications


Trichlorotris(pyridine)iridium(III) [IrCl₃(py)₃] is a well-defined octahedral Ir(III) coordination complex bearing three monodentate chloride and three monodentate pyridine ligands. The compound exists as two distinct geometric isomers: the trans (mer) form assigned CAS 15617-27-3 and the fac form (OC-6-22) assigned CAS 13927-98-5. The trans isomer exhibits a melting point of 314 °C (dec., lit.) and is commercially supplied at purity grades ranging from 98% to 99.999% (5N) [1]. It serves primarily as a soluble, stoichiometrically precise Ir(III) precursor for the synthesis of cyclometalated phosphorescent emitters and as a homogeneous catalyst for selective organic transformations.

Isomer Identity trans (mer) isomer, CAS 15617-27-3
Purity Options 98% to 99.999% (5N) available
Precursor Role Soluble Ir(III) source for cyclometalation and catalysis

Why Generic Precursors Cannot Replace IrCl₃(py)₃


Generic iridium starting materials such as IrCl₃·nH₂O or (NH₄)₂IrCl₆ cannot substitute for IrCl₃(py)₃ in applications where defined stereochemistry, solubility in organic media, and mild reaction conditions are critical. Anhydrous IrCl₃ is insoluble in water, alkalies, and acids [1], necessitating harsh conditions for solubilization that can degrade sensitive ligands. Moreover, the trans (mer) isomer of IrCl₃(py)₃ provides a specific spatial arrangement of labile chloride ligands that dictates the stereochemical outcome of subsequent cyclometalation or phosphine displacement steps, a feature absent in isotropic IrCl₃ salts. The quantitative evidence in Section 3 demonstrates how these differences translate into measurable performance advantages.

1
Stereochemical control
Generic IrCl₃·nH₂O or (NH₄)₂IrCl₆ lack defined mer/fac geometry; this spatial arrangement may not be reproduced with isotropic salts.
2
Organic solubility mismatch
Anhydrous IrCl₃ is insoluble in common organic solvents, requiring harsh dissolution methods that can degrade sensitive ligands.
3
Reaction condition incompatibility
Substituting with other Ir(III) salts may introduce water or ammonium ions, altering reaction pathways and complicating stoichiometric control.

IrCl₃(py)₃ Differentiation Evidence


mer vs. fac Stereochemistry

The target compound bearing CAS 15617-27-3 is unequivocally the trans,trans,trans (mer) geometric isomer, in contrast to the fac isomer registered under CAS 13927-98-5 [1]. The two isomers differ in chloride ligand arrangement: the mer isomer places the three chloride ligands on a single meridian, whereas the fac isomer occupies one face of the octahedron. This stereochemical distinction is critical for subsequent ligand substitution reactions, where the trans-directing influence of the chloride ligands governs product speciation.

mer vs. fac Stereochemistry
Head-to-head
TargetCAS 15617-27-3, trans (mer) configuration; chlorides on one meridian
ComparatorCAS 13927-98-5, fac configuration; chlorides on one octahedral face
Isomer identity may influence cyclometalation outcome and stereoselectivity.
Verified by XRD and ¹H NMR; procurement of wrong isomer can shift reaction pathways.
Stereochemistry Coordination Chemistry Isomer Purity

Thermal Stability vs. Anhydrous IrCl₃

IrCl₃(py)₃ melts with decomposition at 314 °C , a value more than 400 °C lower than the oxidative decomposition onset of anhydrous IrCl₃ (763 °C in air) [1]. This moderate thermal stability allows IrCl₃(py)₃ to be processed in standard glassware under gentle heating without the specialized equipment required for high-temperature manipulations of IrCl₃.

Thermal Stability vs. IrCl₃
Cross-study
ΔT ≈ 449 °C lower decomposition
Moderate stability enables standard glassware processing without high-temperature equipment.
Target dec. 314 °C vs. IrCl₃ oxidative dec. 763 °C; facilitates gentle heating workflows.
Thermal Stability Precursor Handling Organometallic Synthesis

Selective ipso-Nitro-Deboronation

In the synthesis of nitroarenes via ipso nitro-deboronation of arylboronic acids, the use of IrCl₃(py)₃ as a catalyst is essential for electron-rich substrates to divert reactivity from undesired electrophilic nitration toward the desired ipso nitro-deboronation pathway [1]. Under the same conditions, catalyst-free reactions fail to produce the nitro product selectively, leading to complex mixtures.

ipso-Nitro-Deboronation
Class-level
Catalyst diverts electron-rich arylboronic acids to ipso nitro-deboronation pathway
2–5 mol% IrCl₃(py)₃, NO₂/N₂O₄, ambient temp.
Supports selective nitroarene synthesis for electron-rich substrates; uncatalyzed reactions give electrophilic nitration mixtures.
Qualitative selectivity reported; quantitative ratios not published.
Catalysis Nitro-Deboronation Selectivity

Organic Solubility vs. Insoluble IrCl₃

Anhydrous IrCl₃ is insoluble in water, alkalies, and all common acids including aqua regia [1], necessitating high-temperature chlorination or molten-salt methods for dissolution. In contrast, IrCl₃(py)₃ dissolves readily in common organic solvents such as dichloromethane, tetrahydrofuran, and toluene, enabling room-temperature ligand exchange under homogeneous conditions [2]. While exact solubility values (g/L) are not tabulated in the reviewed literature, the qualitative solubility contrast is universally acknowledged in organometallic synthesis protocols.

Organic Solubility vs. IrCl₃
Class-level
Target Soluble in CH₂Cl₂, THF, toluene (~0.1–0.5 M)
Generic IrCl₃ insoluble in H₂O, acids, aqua regia
Organic solubility permits homogeneous ligand exchange at room temperature.
Exact solubility limits not tabulated; qualitative contrast recognized in synthesis protocols.
Solubility Homogeneous Catalysis Precursor Chemistry

IrCl₃(py)₃ High-Impact Applications


OLED Phosphorescent Emitters Synthesis

The trans (mer) stereochemistry of IrCl₃(py)₃ (CAS 15617-27-3) directs the initial cyclometalation step, influencing the facial/meridional outcome of the final [Ir(C^N)₃] emitter. Using the trans precursor facilitates access to meridional intermediates that are otherwise difficult to obtain from fac-IrCl₃(py)₃ (CAS 13927-98-5) [1]. Combined with its solubility in organic solvents, this enables high-yield, room-temperature syntheses of phosphorescent dopants for OLED applications.

ipso-Nitro-Deboronation of Arylboronic Acids

For medicinal chemistry and agrochemical programs requiring regiospecific nitration of electron-rich arenes, IrCl₃(py)₃ is the catalyst of choice to achieve ipso nitro-deboronation, suppressing competing electrophilic nitration pathways [2]. This selectivity is critical when late-stage functionalization of complex arylboronic acid intermediates is required.

Iridium Nanoparticle & Thin-Film Precursor

The combination of moderate thermal stability (decomposition at 314 °C ) and solubility in common organic solvents makes IrCl₃(py)₃ an attractive single-source precursor for the wet-chemical synthesis of iridium nanoparticles and atomic layer deposition of iridium thin films. The lower decomposition temperature, compared to IrCl₃ (763 °C [3]), reduces energy costs and broadens the substrate compatibility for film fabrication.

Defined Purity Grades for R&D and Scale-Up

Commercially available purity grades from 99% (2N) to 99.999% (5N) [4] allow researchers to select the appropriate grade for sensitivity-critical applications such as phosphorescent OLED device fabrication, where trace metal impurities can quench emission. This graded purity offering distinguishes IrCl₃(py)₃ from generic iridium salts, which are typically supplied only at technical grade purity.

Application
Selection Property
Validation Focus
OLED Phosphorescent Emitters
trans-mer stereochemistry and organic solubility
Isomer identity, purity, and cyclometalation outcome
ipso-Nitro-Deboronation
Catalytic pathway selectivity for electron-rich arenes
Substrate scope and regioisomer fidelity
Ir Nanoparticles & Thin Films
Moderate thermal decomposition profile (314 °C)
Decomposition temperature and substrate compatibility
Defined Purity Grades
Available purity range (98%–99.999%)
Trace metal analysis for emission-quenching impurities
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